Vinylethylnitrosamine
Description
Historical Perspectives in Nitrosamine (B1359907) Investigations
The scientific inquiry into N-nitrosamines, a class of chemical compounds characterized by a nitroso group bonded to an amine, dates back to the 1870s when they were first described. However, their significance as a potential health hazard was not realized until the mid-20th century. A pivotal moment in N-nitrosamine research occurred in the 1950s when researchers John Barnes and Peter Magee linked N-Nitrosodimethylamine (NDMA) to the development of malignant tumors in rats. nih.gov This discovery marked the beginning of intensive investigations into the carcinogenic properties of this chemical class.
Subsequent studies in the 1970s broadened the scope of research, identifying the presence of N-nitrosamines in a variety of consumer products, including preserved foods, beverages, tobacco products, and personal care items. nih.gov The formation of N-nitrosamines was found to occur when nitrites, often used as preservatives, react with secondary or tertiary amines under certain conditions, such as high heat during cooking. oup.com This understanding of their formation pathway highlighted the potential for widespread human exposure. The focus on N-nitrosamines intensified significantly in 2018 when they were detected as impurities in several pharmaceutical drugs, leading to global regulatory action and recalls of major medications. nih.govoup.com This recent development has underscored the ongoing importance of monitoring and understanding the risks associated with N-nitrosamine exposure. nih.gov
Classification and Structural Characteristics of N-Nitrosamines in Research Contexts
N-nitrosamines are a class of organic compounds defined by the functional group R₂N-N=O, where the essential feature is the N-nitroso group (N=O) attached to an amine nitrogen. oup.comnih.gov The 'R' groups attached to the nitrogen can be a wide range of chemical substituents, from simple alkyl groups to more complex cyclic structures. nih.gov This structural variability gives rise to a large family of N-nitrosamine compounds, each with potentially different physical, chemical, and toxicological properties.
Structurally, the core C₂N₂O unit of nitrosamines is planar. oup.com For instance, in N-nitrosodimethylamine (NDMA), the N-N and N-O bond lengths are approximately 1.344 Å and 1.235 Å, respectively, in the gas phase. ru.nl A key characteristic of their chemical reactivity is that N-nitrosamines are not directly carcinogenic. They require metabolic activation, typically by cytochrome P450 enzymes, to become potent alkylating agents that can damage DNA and initiate carcinogenesis. oup.comru.nl This metabolic activation often involves α-hydroxylation, leading to the formation of an unstable primary nitrosamine that decomposes to a diazonium ion, the ultimate DNA-alkylating species. ru.nl Due to their potent mutagenic and carcinogenic properties, many N-nitrosamines are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC) and as Class 1 impurities ("known mutagenic carcinogens") under the ICH M7(R1) Guideline. kisti.re.kr
Significance of Vinylethylnitrosamine within Carcinogenesis Studies
This compound (VEN), an α,β-unsaturated analog of Diethylnitrosamine (DEN), holds particular significance in the field of carcinogenesis research. nih.govmdpi.com Its importance stems from the hypothesis that it may represent a metabolically activated form of DEN, a well-studied and potent carcinogen. The enzymatic conversion of DEN is a necessary step for its carcinogenic activity, and VEN is a theoretical product of this biotransformation pathway. nih.govmdpi.com
Research using animal models, particularly the Syrian golden hamster, has been instrumental in elucidating the carcinogenic potential of VEN. nih.govnih.gov Studies have demonstrated that VEN is a potent carcinogen, inducing tumors in multiple organ systems. nih.gov A notable characteristic of VEN-induced carcinogenesis is its strong tropism for the respiratory system, where it causes a high incidence of malignant neoplasms, often with short latency periods. nih.govnih.gov In addition to the respiratory tract, VEN has been shown to induce tumors in the upper digestive tract and the pancreas in hamsters. nih.gov
Comparative studies have been conducted to contrast the effects of VEN with its parent compound, DEN. nih.gov Furthermore, research has explored the transplacental carcinogenicity of VEN, revealing that exposure during gestation can lead to neoplastic alterations in the offspring, particularly in the respiratory tract. primescholars.com These findings highlight VEN as a valuable tool for studying the mechanisms of N-nitrosamine-induced cancer, especially in the respiratory system, and for investigating the processes of metabolic activation and organ-specific cancer development.
Detailed Research Findings on this compound
In one study, Syrian golden hamsters were administered weekly subcutaneous injections of VEN at various dose levels. The results demonstrated a total tumor rate ranging from 50% to 100%, directly correlating with the dose. nih.gov The research confirmed a positive dose-response relationship for the development of neoplastic growths specifically within the respiratory system. nih.gov
Another investigation involving weekly lifetime treatment with VEN in Syrian hamsters resulted in a high incidence of malignant tumors in the respiratory tract. nih.gov This study also observed tumors in the upper digestive tract and the pancreas. nih.gov Distribution studies indicated that the maximum concentration of unaltered VEN was found in various tissues 45 minutes after injection, and the compound was only partially excreted after 5 hours, suggesting a window for metabolic activation and interaction with cellular macromolecules. nih.gov
The table below summarizes findings from a dose-response study on the carcinogenicity of this compound in Syrian golden hamsters.
| Dose Level (mg/kg body weight/week) | Average Survival Time | Tumor Multiplicity | Total Tumor Rate | Primary Target Organ |
| 5.0 | Decreased | Increased | Between 50% and 100% | Respiratory Tract |
| 2.5 | Decreased | Increased | Between 50% and 100% | Respiratory Tract |
| 1.25 | Decreased | Increased | Between 50% and 100% | Respiratory Tract |
| 0.63 | Decreased | Increased | Between 50% and 100% | Respiratory Tract |
Data derived from a study on the carcinogenicity of this compound in Syrian golden hamsters. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
13256-13-8 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
N-ethenyl-N-ethylnitrous amide |
InChI |
InChI=1S/C4H8N2O/c1-3-6(4-2)5-7/h3H,1,4H2,2H3 |
InChI Key |
KAXILSKFDQXZPP-UHFFFAOYSA-N |
SMILES |
CCN(C=C)N=O |
Canonical SMILES |
CCN(C=C)N=O |
Other CAS No. |
13256-13-8 |
Synonyms |
vinylethylnitrosamine |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Methodologies of Vinylethylnitrosamine
Established Laboratory Synthesis Protocols for Vinylethylnitrosamine
The synthesis of N-nitrosamines is a well-established area of organic chemistry. The most traditional and widely employed method involves the reaction of a secondary amine with a nitrosating agent, typically nitrous acid (HNO₂). schenautomacao.com.brorgsyn.org Nitrous acid is characteristically unstable and is therefore generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). schenautomacao.com.brorgsyn.org
For the synthesis of this compound (N-Nitroso-N-ethylvinylamine), the conceptual precursor would be N-ethylvinylamine. The reaction involves the electrophilic attack of the nitrosonium ion (NO⁺), generated from the protonation of nitrous acid, on the lone pair of electrons of the secondary amine nitrogen. This is followed by deprotonation to yield the N-nitrosamine. The reaction is typically carried out at low temperatures (0-10°C) to prevent the decomposition of nitrous acid and minimize side reactions. orgsyn.org
While a specific protocol for this compound is not extensively detailed in publicly available literature, a representative synthesis can be extrapolated from general procedures for analogous N-nitrosamines, such as N-nitrosomethylaniline. orgsyn.org The procedure involves dissolving the secondary amine in an acidic aqueous solution, cooling the mixture with ice, and then adding a solution of sodium nitrite dropwise while maintaining a low temperature. orgsyn.org After the reaction is complete, the nitrosamine (B1359907) product, which is often an oily liquid, is separated from the aqueous layer. orgsyn.org
A hypothetical reaction scheme based on these established principles is presented below:
Reaction: N-ethylvinylamine + NaNO₂ + HCl → this compound + NaCl + H₂O
Table 1: Representative Components for Laboratory Synthesis of this compound
| Component | Role | Rationale/Notes |
|---|---|---|
| N-ethylvinylamine | Starting Material / Substrate | The secondary amine precursor to be nitrosated. |
| Sodium Nitrite (NaNO₂) | Nitrosating Agent Precursor | Reacts with acid to form nitrous acid in situ. schenautomacao.com.br |
| Hydrochloric Acid (HCl) | Acid Catalyst | Provides the acidic medium to generate the nitrosonium ion (NO⁺) from nitrous acid. orgsyn.org |
| Ice / Cooling Bath | Temperature Control | Maintains low temperature (e.g., 0-10°C) to ensure stability of nitrous acid and control reaction rate. orgsyn.org |
| Benzene or Dichloromethane | Extraction Solvent | Used to extract the final product from the aqueous reaction mixture. orgsyn.org |
Another established method involves reacting a secondary amine with nitric oxide (NO) under superatmospheric pressure. google.com This process is noted for its high yields and economic advantages over the traditional nitrous acid method. google.com
Exploration of Alternative Synthetic Routes for this compound Analogues
Research into the synthesis of N-nitrosamines has led to the development of several alternative routes, often aiming for milder conditions, higher yields, and broader substrate scope. These methods are applicable for the synthesis of this compound analogues.
One significant alternative involves the use of tert-butyl nitrite (TBN) as a nitrosating agent. schenautomacao.com.brrsc.org This method offers the advantage of proceeding under solvent-free, metal-free, and acid-free conditions, which simplifies the isolation procedure and is compatible with sensitive functional groups. rsc.orgresearchgate.net The use of TBN in continuous flow reactors has also been explored, which can be advantageous for process control and safety. schenautomacao.com.br The by-product, tert-butanol, is benign and easily removed. schenautomacao.com.br
Other novel nitrosating agents and systems have been reported:
[NO⁺·Crown·H(NO₃)₂⁻] complex: A stable and efficient source of the nitrosonium ion that is soluble in organic solvents like dichloromethane, allowing the reaction to occur under mild, homogeneous conditions. organic-chemistry.org
Iodide-catalyzed nitrosation: A process using nitromethane (B149229) as the nitrogen source and tert-butyl hydroperoxide (TBHP) as the oxidant. This method utilizes commercially available and inexpensive catalysts. organic-chemistry.org
Transnitrosation: The transfer of a nitroso group from one compound to another. N-nitrososulfonamides have been developed as stable, air- and moisture-tolerant reagents for transnitrosation under mild conditions. organic-chemistry.org
The synthesis of vinyl derivatives, which could be precursors to analogues, can also be achieved through methods like the Hantzsch dihydropyridine (B1217469) synthesis followed by oxidation, or the addition of a Bronsted acid to an alkyne catalyzed by a ruthenium complex. beilstein-journals.orggoogle.com
Table 2: Comparison of Alternative Synthetic Routes for N-Nitrosamine Analogues
| Method | Nitrosating Agent/System | Key Advantages | Reference |
|---|---|---|---|
| TBN Nitrosation | tert-Butyl Nitrite (TBN) | Metal-free, acid-free, solvent-free options; simple workup. | schenautomacao.com.brrsc.org |
| Flow Chemistry | tert-Butyl Nitrite (TBN) | Enhanced safety and control, good reactivity, benign by-product. | schenautomacao.com.br |
| Crown Ether Complex | [NO⁺·Crown·H(NO₃)₂⁻] | Homogeneous reaction, mild conditions, reusable crown ether. | organic-chemistry.org |
| Iodide-Catalyzed | Nitromethane + TBHP + Iodide | Uses inexpensive, commercially available reagents. | organic-chemistry.org |
| Transnitrosation | N-Nitrososulfonamide | High functional group tolerance, stable reagent, easy byproduct recovery. | organic-chemistry.org |
Radiosynthesis and Isotopic Labeling Techniques for this compound in Research
Isotopic labeling is an indispensable tool in research for tracing the metabolic fate of compounds and elucidating reaction mechanisms. symeres.comresearchgate.net this compound can be labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) for use in various studies. symeres.comtaylorandfrancis.com The primary method for synthesizing an isotopically labeled compound is to use a labeled precursor in one of the synthetic steps. symeres.com
For the radiosynthesis of this compound, several strategies can be employed based on the established synthesis protocols:
Carbon-14 (¹⁴C) Labeling: A ¹⁴C label can be introduced into the ethyl group. This would involve starting the synthesis with ¹⁴C-labeled ethylamine (B1201723) or a precursor that can be converted to it. This allows for tracing the entire ethylvinyl moiety of the molecule.
Tritium (³H) Labeling: Deuterium (B1214612) (²H) or Tritium (³H) can be introduced via a labeled starting material or through hydrogen/deuterium exchange reactions. symeres.com Labeling with deuterium can also be used to study kinetic isotope effects. symeres.com
Nitrogen-15 (¹⁵N) Labeling: To study the fate of the nitroso group, the synthesis can be performed using a ¹⁵N-labeled nitrosating agent, such as sodium [¹⁵N]nitrite. This would result in Vinylethyl[¹⁵N]nitrosamine.
The choice of isotope and labeling position depends on the research question. For instance, ¹⁴C-labeling is common in absorption, distribution, metabolism, and excretion (ADME) studies because the radioactivity is easier and more sensitive to detect. researchgate.net Stable isotope-labeled compounds are frequently used as internal standards in quantitative mass spectrometry analysis. symeres.comlucerna-chem.ch
Purification and Characterization Methodologies in Synthetic Research
Following the synthesis of this compound, rigorous purification and characterization are required to ensure the identity and purity of the compound.
Purification: The crude product obtained from the synthesis is typically an oil and must be purified to remove unreacted starting materials, by-products, and solvents. Common purification techniques include:
Distillation: Fractional distillation under reduced pressure is a standard method for purifying liquid compounds with different boiling points. orgsyn.orgmasterorganicchemistry.com This is particularly suitable for thermally stable N-nitrosamines.
Chromatography: Column chromatography using a solid stationary phase like silica (B1680970) gel or alumina (B75360) is a versatile technique for separating compounds based on their differential adsorption. masterorganicchemistry.com High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering high resolution. researchgate.net
Extraction: Liquid-liquid extraction is used during the workup phase to initially separate the organic product from the aqueous reaction mixture and water-soluble impurities. orgsyn.orgmasterorganicchemistry.com
Characterization: Once purified, the structure and identity of this compound are confirmed using a suite of spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure, confirming the presence of the vinyl and ethyl groups, and ensuring the correct connectivity. symeres.com
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which serves to confirm its identity. lucerna-chem.ch
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, notably the N-N=O stretch of the nitrosamine group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: N-nitrosamines exhibit characteristic UV absorption maxima which can be used for identification and quantification. For instance, the related compound N-nitroso-N-ethylaniline shows absorption maxima at 217 and 273 nm. caymanchem.com
Table 3: Summary of Purification and Characterization Techniques
| Technique | Purpose | Application Notes |
|---|---|---|
| Purification | ||
| Distillation | Separation based on boiling point. | Effective for thermally stable liquid products; often performed under vacuum to lower boiling point. orgsyn.org |
| Chromatography | Separation based on polarity/adsorption. | Includes column chromatography for bulk separation and HPLC for high-purity isolation. researchgate.netmasterorganicchemistry.com |
| Extraction | Initial separation from aqueous phase. | A key step in the initial reaction workup. orgsyn.org |
| Characterization | ||
| NMR Spectroscopy | Structural elucidation. | Confirms the carbon-hydrogen framework and connectivity. symeres.com |
| Mass Spectrometry | Molecular weight and fragmentation. | Confirms the molecular formula and structural fragments. lucerna-chem.ch |
| IR Spectroscopy | Functional group identification. | Identifies the key N-N=O functional group. |
| UV-Vis Spectroscopy | Electronic transitions. | Provides characteristic absorption maxima for identification. caymanchem.com |
Information on the Metabolic Biotransformation of this compound is Not Available in Current Scientific Literature
A thorough review of scientific databases and scholarly articles has revealed a significant lack of specific information regarding the metabolic biotransformation of the chemical compound this compound. While extensive research exists on the metabolism of other nitrosamines, such as N-nitrosodimethylamine (DMN) and N-nitrosodiethylamine (DEN), no dedicated studies detailing the enzymatic pathways, detoxification mechanisms, or metabolite identification for this compound could be located.
The metabolic activation and detoxification of nitrosamines are critical areas of toxicological research. Generally, the process involves two main phases of metabolism.
Phase I Metabolism: Bioactivation
For many nitrosamines, bioactivation is a crucial first step in exerting their biological effects. This process is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. nih.govnih.govnih.gov A key reaction is α-hydroxylation, where a hydroxyl group is added to the carbon atom adjacent to the nitroso group. nih.govchemrxiv.orgnih.gov This enzymatic reaction converts the parent nitrosamine into an unstable α-hydroxynitrosamine.
This intermediate can then spontaneously decompose to form highly reactive electrophilic species, such as carbocations, which can interact with cellular macromolecules like DNA. pjoes.com Specific CYP isozymes, including CYP2E1 and members of the CYP2A and CYP2B families, have been identified as key players in the α-hydroxylation of various nitrosamines. nih.govnih.gov Other Phase I reactions can also occur, but α-hydroxylation is widely considered the principal pathway for the bioactivation of many carcinogenic nitrosamines. nih.govnih.gov
Phase II Metabolism: Detoxification
Following Phase I, the metabolites, if not already reactive, can undergo Phase II conjugation reactions. nih.govuomus.edu.iqdrgreenlifeorganics.commedpubresearch.com These pathways generally serve to detoxify the compounds by making them more water-soluble, thus facilitating their excretion from the body. nih.govuomus.edu.iq Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), attach endogenous molecules like glucuronic acid, sulfate, or glutathione to the metabolites. medpubresearch.comresearchgate.net
For instance, hydroxylated nitrosamine metabolites can be conjugated with glucuronic acid and excreted in the urine. pjoes.comnih.gov Glutathione conjugation is another important detoxification route for reactive electrophilic intermediates, preventing them from damaging cellular components. uomus.edu.iqgeneusdna.comuomustansiriyah.edu.iq
Identification of Metabolites
In experimental systems, the identification and characterization of metabolites from biological matrices like urine, blood, or liver tissue incubations are typically performed using advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). enamine.net These methods allow for the separation, detection, and structural elucidation of metabolic products.
While the general principles of nitrosamine metabolism are well-established, the specific application of these principles to this compound remains undocumented in the available scientific literature. There are no specific studies that detail which Cytochrome P450 enzymes metabolize this compound, the kinetics of its α-hydroxylation, the specific conjugation reactions involved in its detoxification, or the identity of its metabolites in any experimental system. Therefore, a scientifically accurate article adhering to the requested detailed outline for this compound cannot be generated at this time without resorting to speculation. Further research is required to elucidate the specific metabolic fate of this compound.
Metabolic Biotransformation of Vinylethylnitrosamine in Experimental Systems
In Vitro Metabolic Systems for Vinylethylnitrosamine Studies
The investigation into how this compound is metabolized within a biological system is heavily reliant on in vitro models. These systems offer a controlled environment to study the intricate enzymatic reactions involved in the biotransformation of this compound. Key among these are liver microsomes, S9 fractions, and more defined cell-free and recombinant enzyme systems.
Liver microsomes and S9 fractions are staples in metabolic research, serving as robust platforms to explore the initial phases of xenobiotic metabolism. Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, thereby encompassing a broader range of metabolic activities, including both Phase I and Phase II reactions.
Research on nitrosamines, a class of compounds to which this compound belongs, consistently demonstrates the central role of CYP enzymes in their metabolic activation. These enzymes catalyze the hydroxylation of the alkyl chains of nitrosamines, a critical initial step that can lead to the formation of reactive intermediates. For instance, studies on related nitrosamines like methylethylnitrosamine using rat liver microsomes have shown that oxidative dealkylation occurs, leading to the formation of aldehydes. nih.gov This process is a key indicator of CYP-mediated metabolism.
While specific data on this compound is limited, the established metabolic pathways for other nitrosamines provide a strong predictive framework. It is anticipated that the metabolism of this compound in liver microsomes would involve the enzymatic attack on both the vinyl and ethyl groups. The S9 fraction, with its complement of both microsomal and cytosolic enzymes, would further process the initial metabolites.
Table 1: Key Enzymatic Activities in Liver Subcellular Fractions for Nitrosamine (B1359907) Metabolism
| Subcellular Fraction | Key Enzyme Families | Primary Metabolic Reactions for Nitrosamines |
| Liver Microsomes | Cytochrome P450 (CYP) | α-Hydroxylation, Oxidative Dealkylation |
| S9 Fraction | Cytochrome P450 (CYP), Glucuronosyltransferases, Sulfotransferases | α-Hydroxylation, Oxidative Dealkylation, Conjugation Reactions |
To gain a more granular understanding of the specific enzymes involved in the metabolism of this compound, researchers often turn to cell-free and recombinant enzyme systems. Cell-free systems, as the name suggests, are devoid of intact cells and can be prepared from purified components or crude cell extracts. clinpgx.org This allows for the study of metabolic pathways in a highly controlled environment, free from the complexities of cellular homeostasis.
Recombinant enzyme systems take this a step further by utilizing specific enzymes that have been produced in and purified from genetically engineered organisms. This approach is particularly valuable for identifying the precise CYP isoforms responsible for metabolizing a given compound. For example, studies with various N-alkylnitrosamines have successfully used genetically engineered Salmonella typhimurium cells expressing individual human CYP enzymes to pinpoint their roles in metabolic activation. nih.gov Research has shown that CYP2E1 and CYP2A6 are major players in the activation of nitrosamines with shorter alkyl chains. nih.gov
In the context of this compound, a recombinant system expressing a panel of human CYP enzymes could be employed to determine which specific isoforms are capable of its biotransformation. By incubating this compound with each recombinant enzyme individually, the formation of metabolites can be quantified, and the relative contribution of each enzyme can be determined. This approach provides definitive evidence for the involvement of specific enzymes in the metabolic pathway of the compound.
Table 2: Application of Recombinant CYP Enzymes in Nitrosamine Metabolism Studies
| Recombinant CYP Isoform | Role in Metabolism of Short-Chain Nitrosamines |
| CYP1A1 | Minor role |
| CYP2A6 | Major role in activation |
| CYP2B6 | Moderate role |
| CYP2E1 | Major role in activation |
| CYP3A4 | Minor to moderate role |
Molecular and Cellular Mechanisms of Vinylethylnitrosamine Carcinogenesis
Mechanisms of DNA Adduct Formation by Vinylethylnitrosamine Metabolites
The carcinogenicity of this compound (VEN), like other N-nitrosamines, is contingent upon its metabolic activation into reactive electrophilic intermediates capable of binding to cellular macromolecules, most notably DNA. This process, mediated primarily by the cytochrome P450 (CYP) family of enzymes, initiates a cascade of events leading to the formation of covalent DNA-protein cross-links and DNA adducts, which are critical initiating events in chemical carcinogenesis. The metabolic activation of related ethylating nitrosamines, such as N-nitrosodiethylamine (NDEA), proceeds via α-hydroxylation of the ethyl group, yielding an unstable α-hydroxy derivative. This intermediate spontaneously decomposes to form an ethyldiazonium ion, a potent ethylating agent that readily reacts with nucleophilic sites on DNA bases. A similar pathway is anticipated for VEN, leading to the formation of various ethylated DNA adducts.
Types and Stereochemistry of DNA Adducts (e.g., N7-Guanine, O6-Guanine)
Following metabolic activation, the resulting ethylating species can react with various nitrogen and oxygen atoms in the DNA bases. The primary adducts formed by ethylating agents are at the N7-position of guanine (B1146940) (N7-ethylguanine or N7-EtG) and the O6-position of guanine (O6-ethylguanine or O6-EtG). nih.govuni-stuttgart.de Other ethylated adducts, such as those at the N3 position of adenine (B156593) (N3-ethyladenine) and O4- and O2-positions of thymine (B56734) (O4-ethylthymine and O2-ethylthymine), are also formed, albeit typically at lower frequencies. nih.goviss.it
The formation of these adducts introduces structural distortions in the DNA helix. While N7-EtG is the most abundant adduct, its location in the major groove of DNA causes relatively minor distortion. oup.com In contrast, O6-EtG, formed on the Watson-Crick facing oxygen of guanine, directly disrupts the hydrogen bonding with cytosine, leading to significant conformational changes in the DNA structure. The stereochemistry of these adducts, particularly for larger alkylating groups, can influence their biological consequences, including their recognition by DNA repair proteins and their propensity to cause mutations during DNA replication. google.comnih.gov However, specific stereochemical analyses of VEN-induced adducts are not extensively documented in the available literature.
| Adduct Type | Common Abbreviation | Location in DNA | Significance |
| N7-ethylguanine | N7-EtG | Major groove | Most abundant ethyl adduct, can lead to apurinic sites. nih.goviss.it |
| O6-ethylguanine | O6-EtG | Watson-Crick face | Highly mutagenic, directly mispairs with thymine. nih.govuni-stuttgart.de |
| N3-ethyladenine | N3-EtA | Minor groove | Can block DNA replication. aopwiki.org |
| O4-ethylthymine | O4-EtdThd | Watson-Crick face | Miscoding lesion, persistent. nih.govscispace.com |
| O2-ethylthymine | O2-EtdThd | Minor groove | Can be a miscoding lesion. nih.govscispace.com |
Site-Specificity and Reactivity of Alkylating Intermediates
The distribution of DNA adducts is influenced by the reactivity of the alkylating intermediate and the accessibility of the nucleophilic sites within the DNA. The ethyldiazonium ion, the presumed ultimate carcinogen of VEN, is a highly reactive electrophile. The N7 position of guanine is the most nucleophilic site in DNA and is readily accessible in the major groove, explaining the high prevalence of N7-EtG formation. mdpi.com The oxygen atoms of guanine and thymine (O6 and O4, respectively) are also significant sites of adduction, and these lesions are particularly important due to their miscoding potential. mdpi.com The site-specificity can also be influenced by the local DNA sequence context, which can affect the accessibility of different positions on the DNA bases to the alkylating agent.
Factors Influencing Adduct Formation and Persistence
Several factors influence the formation and persistence of VEN-induced DNA adducts. The rate of metabolic activation of VEN by CYP enzymes is a primary determinant of the concentration of the ultimate ethylating carcinogen. The persistence of these adducts in a given tissue is a balance between the rate of their formation and their removal by cellular DNA repair mechanisms. Tissue-specific differences in both metabolic activation and DNA repair capacity can explain the organ-specific carcinogenicity of nitrosamines. nih.gov For instance, the persistence of O6-ethylguanine in the brain, a tissue with low repair capacity for this adduct, is correlated with the neurotropic carcinogenicity of some nitrosoureas. nih.gov In studies with the related compound diethylnitrosamine (DEN), O6-ethylguanine adducts were found to persist in hamster spermatogonia for several days after exposure, indicating that the repair capacity can be saturated or is inherently low in certain cell types. aopwiki.org
DNA Repair Mechanisms and Their Interaction with this compound-Induced Damage
Cells possess a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA adducts. The repair of ethylated DNA adducts, such as those formed by VEN, involves several key mechanisms.
The highly mutagenic O6-ethylguanine adduct is primarily repaired by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). aopwiki.orgsigmaaldrich.com AGT directly transfers the ethyl group from the O6 position of guanine to a cysteine residue within its own active site. capes.gov.br This is a stoichiometric process, meaning one molecule of AGT is consumed for each adduct repaired. sigmaaldrich.com Consequently, high levels of O6-EtG can deplete the cellular pool of AGT, leading to the persistence of this mutagenic lesion. aopwiki.org Studies have also suggested a cooperative role for nucleotide excision repair (NER) in the removal of O6-EtG, particularly when AGT levels are low. scispace.com
N7-ethylguanine and N3-ethyladenine adducts are chemically less stable than O6-EtG and can be spontaneously lost from the DNA backbone through a process called depurination, creating an apurinic (AP) site. iss.itaopwiki.org These AP sites are recognized and repaired by the base excision repair (BER) pathway. The repair is initiated by an AP endonuclease that cleaves the DNA backbone at the AP site, followed by the insertion of the correct nucleotide and ligation of the strand. iss.it Alternatively, DNA glycosylases can recognize and excise these ethylated purines, also initiating the BER pathway. aopwiki.org
| DNA Repair Pathway | Key Adducts Repaired | General Mechanism |
| O6-Alkylguanine-DNA Alkyltransferase (AGT) | O6-ethylguanine | Direct transfer of the ethyl group to the AGT protein. sigmaaldrich.comcapes.gov.br |
| Base Excision Repair (BER) | N7-ethylguanine, N3-ethyladenine (following depurination) | Removal of the damaged base followed by insertion of the correct nucleotide. iss.itaopwiki.org |
| Nucleotide Excision Repair (NER) | O6-ethylguanine (cooperatively) | Excision of a short oligonucleotide containing the adduct. scispace.com |
Mutagenic Potential and Spectrum of Mutations Induced by this compound
The mutagenic potential of this compound stems directly from the formation of miscoding DNA adducts. The O6-ethylguanine adduct is considered the most significant promutagenic lesion formed by ethylating agents. uni-stuttgart.deoup.com Due to the altered hydrogen bonding properties of the ethylated guanine, DNA polymerases frequently misincorporate thymine instead of cytosine opposite the O6-EtG lesion during DNA replication. If this mismatch is not corrected, it will lead to a G:C to A:T transition mutation in the subsequent round of replication. This specific type of mutation is a hallmark of exposure to ethylating carcinogens.
While N7-ethylguanine is the most frequent adduct, its direct mutagenic potential is considered to be low. nih.gov However, the spontaneous depurination of N7-EtG to form an apurinic site can be mutagenic if not repaired. During replication, DNA polymerases may incorporate a base, often adenine, opposite the non-instructional AP site, leading to transversion mutations.
Cellular Responses to this compound-Induced DNA Damage
Upon metabolic activation, this compound acts as an alkylating agent, inducing DNA lesions that trigger a complex network of cellular responses. These responses are primarily orchestrated by the DNA Damage Response (DDR) system, a sophisticated signaling network designed to detect DNA damage, halt cell cycle progression to allow for repair, and, if the damage is irreparable, initiate programmed cell death (apoptosis) to eliminate compromised cells. nih.govnih.gov
Activation of DNA Damage Response Pathways
The carcinogenic activity of N-nitroso compounds is intrinsically linked to their ability to form DNA adducts, which, if not properly repaired, can lead to mutations. The cellular machinery recognizes these adducts as a threat to genomic integrity, initiating the DDR cascade. While direct studies on this compound are limited, research on analogous N-nitroso compounds, such as N-nitroso-N-ethylurea (NEU), provides significant insight into the likely pathways activated. nih.govnih.gov
NEU, a potent DNA ethylating agent, has been shown to cause both single-strand and double-strand DNA breaks. nih.govnih.gov This damage promptly activates the primary sensor kinases of the DDR: Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). wikipathways.orgsigmaaldrich.com These kinases phosphorylate and activate a host of downstream substrate proteins that coordinate the cellular response. nih.gov
Key effector kinases in this pathway, Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), are subsequently activated. nih.govnih.gov Studies on NEU reveal a temporally controlled activation sequence, with Chk2 activation preceding the phosphorylation of Chk1, suggesting a coordinated but distinct response to the types of damage induced. nih.govnih.gov This activation occurs without significant crosstalk between the parallel ATM and ATR signaling pathways. nih.gov The activation of these checkpoint kinases is fundamental for propagating the damage signal to downstream effectors that control cell cycle progression and apoptosis. nih.govnih.gov
Table 1: Key Proteins in the DNA Damage Response to Alkylating Agents This table is generated based on data from analogous compounds and general DDR pathways.
| Protein | Class | Primary Function in DDR |
|---|---|---|
| ATM | Sensor Kinase | Primarily activated by double-strand breaks; phosphorylates Chk2 and p53. sigmaaldrich.com |
| ATR | Sensor Kinase | Primarily activated by single-strand breaks; phosphorylates Chk1. wikipathways.org |
| Chk1 | Effector Kinase | Activated by ATR; mediates S and G2/M phase cell cycle checkpoints. nih.gov |
| Chk2 | Effector Kinase | Activated by ATM; mediates G1/S and G2/M checkpoints. nih.gov |
| p53 | Transcription Factor | "Guardian of the genome"; activated by ATM/Chk2; regulates cell cycle arrest, apoptosis, and DNA repair. sigmaaldrich.com |
Role in Cell Cycle Regulation and Apoptosis
A critical outcome of DDR activation is the transient arrest of the cell cycle. nih.gov This pause provides the cell with an opportunity to repair the DNA damage before it becomes permanently fixed as a mutation during DNA replication or cell division. The activated Chk1 and Chk2 kinases play a central role by phosphorylating and inactivating key cell cycle proteins. nih.govnih.gov For instance, they can inhibit the Cdc25 family of phosphatases, which are required to activate cyclin-dependent kinases (CDKs) that drive the cell cycle forward. savemyexams.com This leads to arrest at the G1/S or G2/M checkpoints. sigmaaldrich.com
Research on NEU has shown that this checkpoint activation is dependent on the cell cycle phase, with Chk2 being primarily activated in the G2-M phase, while the S phase sees immediate Chk1 phosphorylation. nih.gov The tumor suppressor protein p53 is a crucial downstream effector in this process. nih.gov Activated by the ATM/Chk2 axis, p53 acts as a transcription factor to induce the expression of genes like CDKN1A, which encodes the CDK inhibitor p21. nih.govoncotarget.com The p21 protein binds to and inhibits CDK complexes, enforcing cell cycle arrest, particularly at the G1/S transition. nih.govoncotarget.com
If the DNA damage induced by this compound is too extensive to be repaired, the DDR can switch from a pro-survival (cell cycle arrest and repair) signal to a pro-death signal, triggering apoptosis. nih.govnih.gov Again, p53 is a key mediator, capable of inducing the expression of pro-apoptotic proteins from the Bcl-2 family, such as BAX and BAK. oncotarget.com This shifts the balance towards cell death, leading to the activation of caspases and the systematic dismantling of the cell, thereby preventing the propagation of a cell with a heavily damaged genome. savemyexams.com
Signal Transduction Pathways Implicated in this compound Carcinogenesis in Experimental Systems
Beyond the immediate DNA damage response, the long-term development of cancer from this compound exposure involves the sustained dysregulation of signal transduction pathways that control cell growth, proliferation, and survival. nih.gov The initial DNA damage can lead to activating mutations in proto-oncogenes or inactivating mutations in tumor suppressor genes, which then chronically hijack these signaling networks. mdpi.com
In many forms of cancer, the PI3K/Akt/mTOR and Ras/ERK (MAPK) pathways are constitutively active, promoting hallmarks of cancer such as uncontrolled proliferation and evasion of apoptosis. nih.govcsic.esresearchgate.net
Ras/ERK Pathway: The Ras family of small GTPases are frequently mutated in human cancers. Alkylating agents like this compound can cause G:C to A:T transition mutations, a type of mutation known to activate Ras proto-oncogenes. Once constitutively activated, Ras triggers a phosphorylation cascade through Raf, MEK, and finally ERK. khanacademy.org Activated ERK translocates to the nucleus and phosphorylates transcription factors that drive the expression of genes involved in cell proliferation, such as cyclins. nih.govkhanacademy.org
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. csic.es It is often activated by mutations in genes like PIK3CA or by the loss of the tumor suppressor PTEN. mdpi.com Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn promotes cell survival by inhibiting apoptotic proteins and stimulates cell growth and proliferation through the activation of mTOR. csic.es
Other pathways, such as the Wnt/β-catenin signaling pathway, have also been implicated in various cancers and could potentially be affected by mutations induced by carcinogens. reactome.org Inappropriate activation of this pathway leads to the accumulation of β-catenin, which enters the nucleus and promotes the transcription of target genes that drive proliferation. reactome.org Similarly, signaling pathways initiated by cytokines, such as the JAK/STAT pathway, can be co-opted by cancer cells to promote survival and metastasis. frontiersin.org
Table 2: Key Signaling Pathways in Carcinogenesis This table outlines major pathways commonly dysregulated in cancer, which are potential targets for alterations induced by carcinogens like this compound.
| Pathway | Key Components | Role in Carcinogenesis |
|---|---|---|
| Ras/ERK (MAPK) | Ras, Raf, MEK, ERK | Promotes cell proliferation, differentiation, and survival. nih.govkhanacademy.org |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR, PTEN | Regulates cell growth, survival, metabolism, and motility; inhibits apoptosis. csic.es |
| Wnt/β-catenin | Wnt, Frizzled, β-catenin, APC | Controls cell fate, proliferation, and migration during development; dysregulation leads to uncontrolled growth. reactome.org |
| JAK/STAT | JAK, STAT | Transduces signals from cytokines and growth factors to regulate immunity, proliferation, and apoptosis. frontiersin.org |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-nitroso-N-ethylurea |
| BAX |
| BAK |
In Vivo Experimental Models in Vinylethylnitrosamine Research
Rodent Models for Vinylethylnitrosamine Carcinogenicity Studies
Rodent models are foundational in carcinogenicity testing, providing critical data on the potential risks of chemical compounds to humans. nih.gov Both rats and mice are commonly used, with long-term studies typically lasting 18 to 24 months to observe the development of neoplastic lesions. oecd.org The choice of species can be influenced by factors such as metabolic pathways and the specific research question being addressed. europa.euich.org
Syrian Golden Hamster Models
The Syrian golden hamster (Mesocricetus auratus) has proven to be a particularly valuable model in VEN research due to its susceptibility to the compound's carcinogenic effects, especially in the respiratory and digestive systems. nih.govnih.gov This species has a low incidence of spontaneous lung tumors, making it an excellent model for studying chemically induced respiratory cancers. iarc.fr
Research has consistently demonstrated that the respiratory tract is a primary target for VEN-induced carcinogenesis in Syrian golden hamsters. nih.govnih.gov Studies have shown a high incidence of malignant tumors in the respiratory system of hamsters exposed to VEN. nih.govdntb.gov.ua A clear dose-response relationship has been established, where higher doses of VEN lead to increased tumor multiplicity in the respiratory tract. nih.gov The types of neoplasms observed include those in the nasal cavities, larynx, trachea, and bronchi.
Key Research Findings in Syrian Hamster Respiratory Tract Carcinogenesis by VEN:
| Finding | Significance |
| High incidence of malignant respiratory neoplasms | Establishes the potent respiratory carcinogenicity of VEN in this model. nih.gov |
| Positive dose-response relationship | Demonstrates that increased exposure to VEN leads to a greater tumor burden. nih.gov |
| Short latency period for tumor development | Indicates the potent and rapid carcinogenic action of VEN. nih.gov |
In addition to the respiratory tract, the pancreas is another significant target organ for VEN-induced tumors in Syrian hamsters. nih.gov The hamster model is particularly relevant for studying pancreatic cancer because the histological and pathological features of chemically induced pancreatic tumors in these animals share similarities with human pancreatic cancer. mdpi.comfrontiersin.org Research has shown that VEN administration can lead to the development of pancreatic neoplasms. nih.gov
Comparative Aspects of Hamster and Human Pancreatic Cancer:
| Feature | Syrian Hamster Model | Human Pancreatic Cancer |
| Histopathology | Ductal/ductular origin of tumors | Predominantly ductal adenocarcinoma |
| Genetic Mutations | Presence of K-ras gene mutations in induced tumors frontiersin.org | High frequency of KRAS mutations mdpi.com |
| Tumorigenesis | Can be induced by nitrosamines like VEN. nih.gov | Associated with various risk factors, including exposure to certain chemicals. |
Studies in Syrian golden hamsters have also reported the induction of tumors in the upper digestive tract following VEN administration. nih.gov These findings highlight the multi-organ carcinogenic potential of VEN in this animal model. The susceptibility of the upper digestive tract further underscores the systemic effects of this compound after administration. nih.gov
Rat and Mouse Models
While the Syrian golden hamster has been a primary model for VEN research, rat and mouse models are also extensively used in general carcinogenicity studies for various chemicals. oecd.orgiarc.fr These models are crucial for assessing the carcinogenic potential of substances and often involve long-term exposure to identify tumor development in various organs. oecd.orgnih.gov Although specific data on VEN in these models is less detailed in the provided context, the general principles of rodent carcinogenicity testing apply. europa.eu For instance, studies with other vinyl compounds, like vinyl chloride, have shown multi-site carcinogenicity in both rats and mice. nih.gov The choice between rat and mouse models can depend on species-specific metabolic differences and the desire to test in more than one species to enhance the relevance of the findings for human risk assessment. europa.eu
Comparative Organotropism and Species-Specific Responses to this compound
The organotropism—the affinity of a chemical for a specific organ—of VEN demonstrates species-specific differences. In Syrian golden hamsters, VEN exhibits a strong predilection for the respiratory tract, pancreas, and upper digestive tract. nih.govnih.gov This is a key characteristic that makes the hamster an invaluable model for studying cancers at these sites.
The carcinogenic activity of chemicals in rodents is known to have a high degree of species, strain, and target organ specificity. ich.org Therefore, the response observed in one species may not be identical in another. Comparing the effects of VEN across different rodent models, such as hamsters, rats, and mice, is essential for a comprehensive understanding of its carcinogenic profile and for extrapolating the potential risks to humans. While hamsters show pronounced effects in the respiratory and digestive systems, other species might exhibit different target organ specificities due to variations in metabolic activation or detoxification pathways.
Exposure Protocols and Dose-Response Relationships in Animal Studies
In vivo studies utilizing animal models are fundamental to understanding the carcinogenic potential of this compound (VEN). These studies typically involve administering VEN to animals through various routes, most commonly via subcutaneous injection or in drinking water. The primary objective is to observe the development of tumors and establish a relationship between the administered dose and the carcinogenic response.
Syrian golden hamsters have been a frequently used model in VEN research. In these studies, VEN has been shown to be a potent respiratory carcinogen. dntb.gov.ua The experimental design often involves the administration of VEN over a specified period, followed by lifelong observation of the animals to monitor for tumor development. The dose of VEN is a critical variable, with higher doses generally leading to a shorter latency period and a higher incidence of tumors.
The concept of a dose-response relationship is a cornerstone of toxicological and carcinogenic research. researchgate.netnih.gov This principle posits that the magnitude of the biological response is proportional to the dose of the chemical received. In the context of VEN carcinogenesis, this means that higher exposure levels are expected to result in a greater number or earlier onset of tumors. Mathematical models, such as the Benchmark Dose (BMD) method, are often employed to analyze these relationships from animal study data. admin.ch These models help to determine a dose that corresponds to a predefined level of effect, providing a more quantitative assessment of risk than older methods like the No Observed Adverse Effect Level (NOAEL). admin.ch
The selection of dose levels in these studies is crucial. A high dose is chosen to identify target organ toxicity, while lower and intermediate doses help to delineate the dose-response curve. europa.eu Information on the systemic exposure of the animals to the compound and its metabolites is essential for interpreting the results. europa.eu
A summary of typical findings from dose-response studies with nitrosamines in animal models is presented below:
Table 1: General Dose-Response Characteristics of Nitrosamines in Animal Models
| Dose Level | Typical Observation | Implication |
|---|---|---|
| High | High tumor incidence, short latency period, potential for non-specific toxicity. | Establishes the maximum carcinogenic effect and identifies target organs. |
| Intermediate | Moderate tumor incidence, observable dose-related effects. | Helps to define the shape of the dose-response curve. |
| Low | Low tumor incidence, longer latency period. | Provides data for low-dose risk extrapolation. |
Transplacental Carcinogenesis Studies with this compound
Transplacental carcinogenesis studies investigate the effects of carcinogen exposure on developing fetuses. In these experiments, pregnant animals are exposed to a substance, and their offspring are monitored for the development of cancer later in life. This model is crucial for understanding the susceptibility of the fetus to chemical carcinogens. iarc.friarc.fr
Research has shown that this compound is a potent transplacental carcinogen. nih.gov Studies using Syrian golden hamsters have demonstrated that when VEN is administered to pregnant dams during the latter half of gestation, neoplastic alterations can be observed in the F1 generation. nih.gov Specifically, the upper respiratory tract, including the trachea, was found to be the most affected site. nih.gov Notably, papillary polyps, a type of neoplastic growth, were observed as early as the 30th postnatal day in the offspring of VEN-treated mothers. nih.gov
The timing of exposure during gestation is a critical factor in transplacental carcinogenesis. iarc.fr For many nitrosamines, exposure during the second half of gestation, a period of significant organ development, leads to the highest tumor incidence in the offspring. iarc.fr VEN's effectiveness as a transplacental carcinogen highlights the vulnerability of fetal tissues to this compound. nih.gov Furthermore, in vitro studies on fetal tracheal epithelium from hamsters exposed to VEN showed an enhanced cloning efficiency, suggesting early cellular changes leading towards transformation. nih.gov
Modifying Factors in Experimental Carcinogenesis
The genetic makeup of an animal is a significant determinant of its susceptibility to chemical carcinogens. biorxiv.orgmdpi.com Different inbred strains of mice, for example, can exhibit markedly different responses to the same carcinogenic agent. biorxiv.orgmdpi.com This variability is attributed to differences in genes that control carcinogen metabolism, DNA repair, and immune responses. nih.gov
While specific studies detailing the influence of genetic background on VEN-induced carcinogenesis are not prevalent in the provided search results, the principles derived from studies with other carcinogens are directly applicable. For instance, research on diethylnitrosamine (DEN), a structurally related compound, has shown that mouse strains like C3H have a higher susceptibility to liver tumors compared to strains like C57BL/6. biorxiv.org These differences can manifest as shorter latency periods, higher tumor burdens, and even variations in the specific gene mutations found within the tumors. biorxiv.org
The use of diverse, inbred mouse strains allows researchers to map quantitative trait loci (QTL) associated with tumor susceptibility or resistance. mdpi.com For example, the Japanese wild-derived inbred mouse strain, MSM/Ms, has been shown to be resistant to certain chemically-induced tumors compared to standard laboratory strains. mdpi.com Such studies demonstrate that the germline genome plays a deterministic role in the trajectory of tumor evolution following carcinogen exposure. biorxiv.org
Table 2: Examples of Strain-Dependent Susceptibility to Chemical Carcinogens in Mice
| Strain | Carcinogen | Susceptibility | Key Findings |
|---|---|---|---|
| A/J | Urethane | High | Develops a high multiplicity of lung tumors. |
| C57BL/6J | Urethane | Resistant | Develops few lung tumors after a single injection. nih.gov |
| C3H | Diethylnitrosamine (DEN) | High | Short latency, high tumor burden, requires fewer genetic changes for transformation. biorxiv.org |
| MSM/Ms | DMBA/TPA | Resistant | Dominant resistance to chemically-induced skin tumors. mdpi.com |
Dietary components and environmental factors can significantly modulate the process of chemical carcinogenesis in animal models. These factors can influence the absorption, distribution, metabolism, and excretion of carcinogens, or they can affect the cellular processes of initiation, promotion, and progression of cancer.
In the real world, exposure to a single carcinogen is rare. More often, exposures involve complex mixtures of chemicals. Co-carcinogenesis studies in animal models aim to understand the effects of simultaneous or sequential exposure to multiple agents. pnlee.co.uk An agent that enhances the activity of a carcinogen is termed a co-carcinogen. pnlee.co.uk
Studies have investigated the co-carcinogenic effects of various substances with nitrosamines. For example, arsenic has been shown to act as a co-carcinogen by inhibiting DNA repair, thereby enhancing the carcinogenic effects of other DNA-damaging agents like those found in tobacco smoke. nih.gov Tobacco smoke itself contains a mixture of carcinogens, including nitrosamines, and co-exposure to other components in the smoke can enhance cancer risk. nih.gov
In the context of VEN, co-exposure studies could reveal synergistic or antagonistic interactions with other chemicals. For example, an agent that induces the metabolic enzymes responsible for activating VEN could potentially increase its carcinogenic potency. Conversely, an agent that inhibits these enzymes or enhances detoxification pathways could reduce its carcinogenic effect. The interaction between different chemicals can be complex, and co-exposure studies are essential for a more realistic assessment of carcinogenic risk. nih.gov
Analytical Methodologies for Vinylethylnitrosamine Detection and Quantification
Chromatographic Techniques for Vinylethylnitrosamine Analysis
Chromatography is a fundamental technique for separating complex mixtures into their individual components. openaccessjournals.com For the analysis of this compound, both gas and liquid chromatography are pivotal. cdc.gov
Gas Chromatography (GC) is a powerful analytical method used to separate and analyze volatile compounds. organomation.com In GC, a sample is vaporized and carried by an inert gas through a column, where components separate based on their volatility and interaction with the stationary phase. organomation.com It is widely applied in pharmaceutical and food analytics for the identification of various compounds. qa-group.com
High-Performance Liquid Chromatography (HPLC) is another cornerstone of analytical chemistry, used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.comwikipedia.org HPLC operates by pumping a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. wikipedia.org Each component in the sample interacts differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column. wikipedia.orgshimadzu.com This technique is noted for its high resolution and accuracy, making it indispensable in fields like pharmaceuticals and environmental analysis. openaccessjournals.combiomedpharmajournal.org
| Technique | Principle | Common Applications in Trace Analysis |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. organomation.com | Analysis of volatile and semi-volatile organic compounds, residual solvents, and pesticides. qa-group.comfilab.frthermofisher.com |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile compounds in a liquid mobile phase based on their affinity for a stationary phase. wikipedia.orgshimadzu.com | Analysis of pharmaceuticals, biological molecules, and food contaminants. openaccessjournals.comcdc.govwikipedia.org |
To enhance the sensitivity and specificity of detection, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques provide a powerful tool for identifying and quantifying trace amounts of substances like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. filab.frinnovatechlabs.com As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its definitive identification. innovatechlabs.comlibretexts.org GC-MS is a standard for the qualitative and quantitative analysis of complex mixtures and is particularly useful for volatile and semi-volatile compounds. qa-group.comfilab.fr GC-MS/MS, or tandem mass spectrometry, further increases selectivity and is ideal for analyses requiring the highest sensitivity, such as quantifying contaminants in food and environmental samples. thermofisher.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. measurlabs.comeag.com This method is particularly suited for non-volatile or thermally labile compounds that are not amenable to GC analysis. ijpsjournal.com The LC-MS/MS process involves the separation of the sample by LC, followed by ionization and two stages of mass analysis. measurlabs.comeag.com This two-stage process allows for the highly specific detection and quantification of target analytes, even at trace levels in complex matrices. measurlabs.comcreative-proteomics.com
| Hyphenated Technique | Description | Key Advantages for Nitrosamine (B1359907) Research |
| GC-MS | Combines the separation power of Gas Chromatography with the detection capabilities of Mass Spectrometry. filab.fr | High specificity for identifying volatile compounds based on their mass spectra. innovatechlabs.comlibretexts.org Considered a gold standard in forensic trace evidence analysis. chromatographyonline.com |
| LC-MS/MS | Integrates the separation of High-Performance Liquid Chromatography with the sensitivity and selectivity of tandem Mass Spectrometry. measurlabs.comeag.com | Superior sensitivity and specificity for detecting trace levels of non-volatile compounds in complex mixtures. measurlabs.comcreative-proteomics.com |
Mass Spectrometry-Based Approaches for Metabolite and Adduct Profiling
Mass spectrometry is not only a detection method for chromatography but also a powerful standalone tool for studying the interaction of this compound with biological molecules.
DNA adductomics is the comprehensive study of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This field heavily relies on mass spectrometric techniques, particularly those based on liquid chromatography-mass spectrometry (LC-MS). nih.gov The goal of DNA adductomics is to identify and quantify DNA damage resulting from exposure to genotoxic substances. nih.gov This approach can provide evidence of exposure to exogenous genotoxins and shed light on their mechanisms of genotoxicity. nih.gov The analysis of DNA adducts can serve as a biomarker to predict potential health risks associated with certain chemical exposures. nih.gov
Similar to DNA adducts, protein adducts can serve as valuable biomarkers of exposure to reactive chemicals. jfda-online.com The formation of protein adducts can indicate exposure and, in some cases, provide insight into the dose of the reactive compound. mdpi.com Mass spectrometry-based proteomics methods are used to identify unknown protein adducts. nih.gov Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are instrumental in detecting and quantifying proteins, making them a key tool for biomarker discovery. preomics.com
Sample Preparation and Extraction Techniques for Diverse Research Matrices
Effective sample preparation is a critical prerequisite for successful chromatographic analysis, as it ensures the removal of interfering substances and the concentration of the target analyte. organomation.comthermofisher.com
The choice of extraction technique depends on the nature of the sample matrix and the analyte. Common methods include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their different solubilities in two immiscible liquids. phenomenex.com
Solid-Phase Extraction (SPE): SPE is a widely used method for concentrating and purifying samples from a solution by selectively adsorbing the analyte onto a solid sorbent. diva-portal.orgmdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method simplifies the extraction and cleanup of complex samples, making it efficient for high-throughput analysis. thermofisher.comphenomenex.com
For different research matrices, specific preparation steps are often necessary:
Biological Samples: Techniques like protein precipitation are used to remove unwanted proteins from samples such as blood or plasma. thermofisher.comphenomenex.com For genetic material analysis, cell lysis and DNA/RNA extraction are crucial. organomation.com
Environmental Samples: Water samples may require filtration and concentration, while soil samples are typically dried, ground, and sieved before extraction. organomation.com
Food Samples: Homogenization and grinding are often employed to ensure a representative sample is analyzed. phenomenex.com
The table below summarizes common sample preparation techniques and their applications.
| Preparation Technique | Principle | Typical Research Matrices |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. thermofisher.com | Liquid samples. phenomenex.com |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent material. diva-portal.orgmdpi.com | Water samples, biological fluids. organomation.com |
| Protein Precipitation | Removal of proteins from a sample by adding a solvent that causes them to precipitate. thermofisher.comphenomenex.com | Blood, plasma. thermofisher.com |
| Homogenization/Grinding | Breaking down large particles to create a uniform mixture. phenomenex.comorganomation.com | Solid samples like food and soil. phenomenex.comorganomation.com |
| QuEChERS | A streamlined extraction and cleanup method for complex matrices. thermofisher.comphenomenex.com | Food and environmental samples. thermofisher.comphenomenex.com |
Optimization for Biological Samples (Tissue, Fluids)
The analysis of this compound in biological matrices such as blood, plasma, urine, and tissue presents significant challenges due to the complexity of the sample composition. Optimization of analytical methods focuses on efficient extraction of the target analyte while minimizing interferences from endogenous substances like lipids and proteins.
Sample Preparation and Extraction: The initial and most critical step is the preparation of the biological sample. For tissues, this typically involves homogenization to ensure a uniform sample. The primary goal of sample preparation is to isolate this compound and remove interfering components. Common techniques include:
Liquid-Liquid Extraction (LLE): This is a conventional method where the sample is extracted with an organic solvent like methylene (B1212753) chloride.
Solid-Phase Extraction (SPE): This has become a more common and efficient technique. Cartridges containing specific sorbents are used to retain the analyte of interest while allowing matrix components to be washed away. For nitrosamines, various SPE cartridges can be employed, sometimes in a multi-step process to achieve adequate cleanup. nih.govkirj.ee
Dilution: For less complex liquid samples like urine, a "dilute-and-shoot" approach may be possible, where the sample is simply diluted with a suitable solvent before injection into the analytical instrument. organomation.com This helps reduce matrix effects but may not provide sufficient sensitivity for trace-level detection. organomation.com
Concentration: When trace levels of this compound are expected, a concentration step is necessary. This often involves evaporating the extraction solvent under a gentle stream of nitrogen and reconstituting the residue in a smaller volume of a suitable solvent. organomation.com
Care must be taken during all preparation steps to prevent the loss of the volatile this compound. cdc.gov The use of a stable isotope-labeled internal standard, specific to this compound if available, is crucial to correct for analyte loss during sample preparation and for variations in instrument response.
Instrumentation: Gas chromatography (GC) is the preferred separation technique for volatile compounds like this compound. It is most often coupled with one of two highly selective detectors:
Thermal Energy Analyzer (TEA): The TEA detector is highly specific for the nitroso functional group. usp.org It works by pyrolyzing the N-NO bond to release a nitric oxide (NO) radical, which then reacts with ozone to produce chemiluminescence that is detected by a photomultiplier tube. usp.orglabcompare.com This specificity makes it exceptionally robust against matrix interference, which is a significant advantage for complex biological samples. usp.orglabcompare.com
Mass Spectrometry (MS): GC coupled with tandem mass spectrometry (GC-MS/MS) offers high sensitivity and specificity. chromatographyonline.comthermofisher.com By using selected reaction monitoring (SRM), the instrument can selectively detect the transition of a specific precursor ion to a product ion, greatly reducing background noise and improving detection limits. chromatographytoday.com
Optimization for Environmental and Food Matrices
Detecting this compound in environmental samples (water, soil, air) and food matrices (e.g., cured and grilled meats, beverages) requires methods optimized for each specific matrix type. nih.govnih.govuq.edu.au
Sample Preparation and Extraction: Sample preparation strategies must be adapted to the matrix.
Food Matrices: For solid or semi-solid foods like meat products, initial extraction may involve distillation (e.g., vacuum or steam distillation) or solvent extraction, often assisted by homogenization. kirj.eenih.gov A multi-step cleanup using SPE cartridges (e.g., Extrelut, Florisil) is common to remove fats and other interferences. nih.govkirj.ee For beverages, direct LLE or SPE can often be used.
Environmental Matrices: For water samples, large volumes can be passed through an SPE cartridge to concentrate the analyte. kirj.ee Soil and sediment samples typically require solvent extraction followed by cleanup. For air analysis, volatile nitrosamines can be trapped on sorbent tubes, which are then thermally desorbed directly into the GC inlet. filab.fr
Instrumentation: As with biological samples, GC-TEA and GC-MS/MS are the instruments of choice. The high selectivity of the TEA detector is particularly valuable for complex food matrices where co-extracted compounds could interfere with MS detection. nih.govlabcompare.comnih.gov Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a nitrogen chemiluminescence detector (NCD)—a similar principle to TEA—has been used for analyzing volatile nitrosamines in challenging meat samples, providing enhanced separation and selectivity. nih.govnih.gov
Table 1: Example GC Parameters for Volatile Nitrosamine Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with TEA or MS/MS Detector | labcompare.comchromatographytoday.com |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness | youtube.com |
| Injection Mode | Splitless (1 µL) | youtube.comscirp.org |
| Inlet Temperature | 250°C | scirp.org |
| Oven Program | Initial 40°C (hold 3 min), ramp 10°C/min to 100°C, ramp 15°C/min to 250°C (hold 2 min) | scirp.org |
| Carrier Gas | Helium or Nitrogen | scirp.org |
| Detector | TEA or MS/MS (in SRM mode) | usp.orgchromatographytoday.com |
Matrix Effects in Analytical Performance
A significant challenge in the trace-level analysis of this compound is the matrix effect, which is any alteration of the analyte's signal caused by co-eluting compounds from the sample matrix. bataviabiosciences.com This phenomenon can lead to inaccurate quantification, typically observed as signal suppression or, less commonly, enhancement. bataviabiosciences.com
Causes and Consequences: In LC-MS, matrix effects often arise from competition for ionization between the analyte and co-eluting matrix components in the ion source. bataviabiosciences.com In GC-MS, active sites in the injector or column can be masked or created by matrix components, affecting the transfer of the analyte. researchgate.net The consequence is reduced accuracy and precision of the measurement. bataviabiosciences.com Biological fluids, with their high content of salts and lipids, and food samples are particularly prone to causing significant matrix effects. bataviabiosciences.commdpi.com
Mitigation Strategies: Several strategies are employed during method development to assess and mitigate matrix effects:
Improved Sample Cleanup: The most direct approach is to remove interfering components through more rigorous extraction and cleanup procedures, such as multi-step SPE. chromatographyonline.com
Instrumental Approaches: For GC analysis, using a highly selective detector like a TEA can circumvent many matrix-related interferences seen with MS. labcompare.com
Use of Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it is affected in the same way as the target analyte.
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards are subjected to the same matrix effects as the unknown samples, improving accuracy.
Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve. While highly accurate, this method is labor-intensive as each sample requires multiple analyses. chromatographyonline.com
Dilution: If the analytical method has sufficient sensitivity, simply diluting the sample extract can reduce the concentration of interfering compounds to a level where they no longer affect the analyte signal. organomation.com
Spectroscopic and Immunochemical Methods in this compound Detection Research
While chromatographic methods are the gold standard for quantification, other techniques play a role in detection research.
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying and confirming the structure of chemical compounds. sevenstarpharm.compolymersolutions.com These methods are based on the interaction of electromagnetic radiation with the molecule, providing information about its functional groups and electronic structure. espublisher.com For a compound like this compound, spectroscopy would be primarily used to confirm the identity of a synthesized analytical standard or to help elucidate the structure of an unknown degradation product. However, these methods generally lack the sensitivity and selectivity required for the direct quantification of trace levels of this compound in complex matrices. polymersolutions.com
Immunochemical Methods: Immunochemical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding interaction between an antibody and an antigen. who.int These methods can be extremely sensitive and are well-suited for rapidly screening a large number of samples. who.int
For a small molecule like this compound, developing a specific antibody is a considerable challenge. The process would involve creating a hapten-carrier conjugate to elicit an immune response. If a sufficiently specific antibody were developed, an ELISA could be used as a rapid screening tool for this compound in various samples. However, a key consideration would be potential cross-reactivity with other structurally similar nitrosamines, which could lead to false positives. Therefore, any positive results from an immunochemical screen would typically require confirmation by a more definitive method like GC-MS/MS or GC-TEA. labcompare.com
Development and Validation of Quantitative Analytical Methods for this compound
The development and validation of an analytical method are required to ensure that it is suitable for its intended purpose and provides reliable, accurate, and reproducible results. numberanalytics.comjespublication.com The process follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). europa.eubiopharminternational.com
The validation process assesses several key performance characteristics:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu This is typically demonstrated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. europa.eu
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (short-term, same conditions), intermediate precision (within-laboratory variations: different days, analysts, or equipment), and reproducibility (between-laboratory precision). europa.eu
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ikev.org
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ikev.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., GC oven temperature, mobile phase composition), providing an indication of its reliability during normal usage. europa.eu
Table 2: Example Validation Parameters for a Volatile Nitrosamine Method
| Validation Parameter | Example Result/Criteria | Reference |
|---|---|---|
| Linearity (R²) | > 0.995 | scirp.org |
| Range | 0.5 - 100 µg/kg | nih.govscirp.org |
| Accuracy (% Recovery) | 80 - 120% | kirj.ee |
| Precision (% RSD) | < 15% | europa.eu |
| LOD | 0.05 - 2.0 µg/kg | nih.govscirp.org |
| LOQ | 0.25 - 7.0 µg/kg | nih.govscirp.org |
Environmental Occurrence and Formation Pathways of Vinylethylnitrosamine
Formation Mechanisms of N-Nitrosamines from Precursors in Environmental Systems
N-nitroso compounds, including Vinylethylnitrosamine, are typically formed through the chemical reaction of a nitrosating agent with a secondary, tertiary, or quaternary amine. fda.gov This process, known as N-nitrosation, is a critical pathway for the generation of these compounds in various environmental settings. scienceasia.org The most common mechanism involves the reaction of an unprotonated secondary amine with a nitrosating agent. scienceasia.org
The formation and reactivity of the nitrosating agent are highly dependent on environmental conditions, particularly pH. europa.eu In acidic aqueous solutions, nitrite (B80452) ions (NO₂⁻) can become protonated to form nitrous acid (HNO₂). scienceasia.org Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent that reacts with the amine. europa.eu The general reaction is influenced by the basicity of the amine precursor, the concentration of both the amine and the nitrite, and the presence of catalysts or inhibitors. eaht.org While secondary amines are the most direct precursors, tertiary and quaternary amines can also undergo reactions that lead to the formation of N-nitrosamines. fda.goveaht.org Any compound containing an NH-group, such as amides, carbamates, and ureas, is potentially susceptible to electrophilic N-nitrosation. sci-hub.se
Occurrence and Distribution in Environmental Matrices
While N-nitrosamines as a class are recognized environmental contaminants found in various matrices, specific data on the occurrence and distribution of this compound are limited. epa.gov Human exposure to N-nitroso compounds can occur through various environmental pathways, including air and water. mdpi.com
The presence of N-nitrosamines in the atmosphere can result from reactions involving nitrogen oxides and secondary amines. eaht.org However, specific monitoring studies detailing the concentration of this compound in ambient or indoor air are not readily found in the reviewed scientific literature.
Similarly, while N-nitrosamines have been detected in drinking water and wastewater, often as disinfection byproducts, specific data quantifying this compound in water samples is not widely documented. epa.gov The general concern in aquatic systems stems from the potential for precursor amines in the water to react with disinfectants or naturally present nitrosating agents.
Soil and sediment can act as sinks for various organic contaminants. pacelabs.com The analysis of these complex matrices often requires strong acid digestion to make elements environmentally available for measurement. epa.gov However, specific studies focused on the analysis and detection of this compound in soil and sediment samples are scarce. The assessment of organic chemicals in soil and sediment involves understanding partitioning behavior, bioavailability, and degradation rates, for which specific parameters for this compound are not well-established in the literature. ecetoc.org
Formation of this compound in Food Matrices during Processing and Storage
The formation of N-nitrosamines is a known issue in certain foods, particularly those subjected to high-heat processing such as frying, grilling, and baking, or those preserved with nitrites. krishisanskriti.orgmdpi.com These compounds are considered processing-induced contaminants. krishisanskriti.org While the potential for this compound to form exists if its specific precursors are present, detailed studies on its formation in food matrices are limited. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a key process in the development of flavor and color in cooked foods and can also be involved in the formation of various processing contaminants. numberanalytics.com
The direct precursor for the formation of this compound is the secondary amine ethylvinylamine . The nitrosation of this compound would lead to this compound. The conditions that favor the formation of N-nitrosamines in food include the presence of the amine precursor, a nitrosating agent, and often acidic conditions and/or high temperatures. scienceasia.orgkrishisanskriti.org The kinetics of the reaction are strongly influenced by factors such as temperature, pH, and the concentration of reactants. europa.eu
Table 1: Theoretical Precursor for this compound
| Nitrosamine (B1359907) | Amine Precursor |
|---|
The primary nitrosating agents responsible for N-nitrosamine formation in food are derived from nitrites (often added as preservatives, particularly in cured meats) and nitrogen oxides (which can be present in smoke or formed during high-heat cooking). eaht.org A variety of nitrosating agents exist, including dinitrogen trioxide, dinitrogen tetroxide, and nitrosyl halides. eaht.orgsci-hub.se
The rate of N-nitrosation can be significantly altered by the presence of catalysts or inhibitors. Certain compounds can accelerate the reaction, while others can scavenge nitrosating agents and inhibit formation. nih.gov
Catalysts: Several substances can catalyze the formation of nitrosamines. Thiocyanate, found in human saliva, is a known effective catalyst. nih.gov Carbonyl compounds, such as formaldehyde, can also enhance nitrosamine formation under neutral or basic conditions by reacting with secondary amines to form an iminium ion, which is a key intermediate. acs.org Additionally, phenols can be nitrosated to form C-nitrosophenols, which in turn can catalyze the N-nitrosation of amines. nih.gov
Inhibitors: Compounds that can reduce nitrosating agents to less reactive forms, such as nitric oxide, act as inhibitors. scienceasia.org Ascorbic acid (Vitamin C) and its salts (ascorbates) are highly effective inhibitors and are often added to cured meats for this purpose. scienceasia.orgnih.gov Other inhibitors include polyhydroxyphenols and α-tocopherol (Vitamin E). scienceasia.orgnih.gov
Table 2: Common Nitrosating Agents, Catalysts, and Inhibitors
| Category | Examples | Role in Nitrosation |
|---|---|---|
| Nitrosating Agents | Nitrous acid (HNO₂), Dinitrogen trioxide (N₂O₃), Nitrogen oxides (NOx) | React with amines to form the N-nitroso bond. eaht.org |
| Catalysts | Thiocyanate, Formaldehyde, Phenols | Accelerate the rate of reaction between amines and nitrosating agents. nih.govacs.orgnih.gov |
| Inhibitors | Ascorbic acid, α-tocopherol, Gallic acid | Scavenge or reduce nitrosating agents, preventing them from reacting with amines. scienceasia.org |
Toxicokinetic and Toxicodynamic Considerations in Experimental Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Studies in animal models, particularly Syrian golden hamsters, have provided foundational knowledge regarding the ADME profile of vinylethylnitrosamine. nih.govnih.gov The primary route of administration in these research settings has been subcutaneous injection. nih.govnih.gov
Following administration in Syrian hamsters, this compound is distributed throughout the body. Distribution studies have shown that the peak concentration of the unaltered compound in various tissues is reached approximately 45 minutes after a subcutaneous injection. nih.gov
The primary target organs for this compound's carcinogenic effects are the respiratory tract, upper digestive tract, and pancreas. nih.gov Chronic, weekly administration of the compound leads to a high incidence of malignant tumors in these tissues, particularly papillary polyps and epidermoid carcinomas in the larynx and trachea. nih.govnih.gov This organ-specific toxicity suggests a preferential accumulation or susceptibility of these tissues to the compound or its metabolites. A clear dose-response relationship has been established, with higher doses leading to increased tumor multiplicity and a shorter latency period for tumor development in the respiratory tract. nih.gov
| Animal Model | Administration Route | Primary Target Tissues for Carcinogenicity | Time to Maximum Unaltered Compound Concentration |
|---|---|---|---|
| Syrian Golden Hamster | Subcutaneous (s.c.) | Respiratory Tract (Larynx, Trachea), Upper Digestive Tract, Pancreas | 45 minutes post-injection |
Information on the excretion of this compound is limited but indicates that the compound undergoes metabolic transformation before elimination. Studies have shown that after 5 hours, the chemical is only partially excreted in its unchanged form, implying that metabolism plays a significant role in its clearance. nih.gov
While specific metabolites of this compound have not been fully characterized in the available literature, the general excretion pathways for nitrosamines involve the kidneys and the biliary system. re-place.benih.gov It is presumed that the more polar metabolites of this compound are eliminated from the body primarily through urine, with a potential minor contribution from biliary excretion into the feces. re-place.benumberanalytics.com The parent compound, being more lipid-soluble, must first be metabolized into more water-soluble forms to be efficiently excreted by the kidneys. nih.gov
Physiologically Based Toxicokinetic (PBTK) Modeling for this compound
To date, no specific Physiologically Based Toxicokinetic (PBTK) model for this compound has been published in the scientific literature. However, PBTK models are powerful tools used to simulate the ADME of chemicals and can be instrumental in risk assessment. europa.euresearchgate.net
Developing a PBTK model for this compound would require a multi-step process. The model structure would consist of compartments representing key organs and tissues connected by blood flow. researchgate.net
Key parameters would include:
Physiological Parameters: Organ volumes, blood flow rates, and cardiac output for the specific animal model (e.g., Syrian hamster).
Chemical-Specific Parameters:
Tissue:blood partition coefficients: These describe how the compound distributes between tissues and blood at steady state. They can be determined experimentally or estimated using quantitative structure-activity relationship (QSAR) models.
Metabolic parameters: This includes the rates of metabolism in tissues like the liver, which would likely involve cytochrome P450 enzymes. hesiglobal.org Values for Vmax (maximum reaction velocity) and Km (Michaelis-Menten constant) would need to be determined through in vitro experiments using liver microsomes.
Absorption and Excretion Rates: Constants for absorption (if modeling other routes like oral) and rates for renal and biliary clearance.
Once validated, a PBTK model for this compound could be a valuable research tool. A key application is in exposure reconstruction, where biomarker data (e.g., concentrations of the compound or a metabolite in urine or blood) can be used to estimate past exposure levels. fda.govclinmedjournals.org This "reverse dosimetry" approach uses the PBTK model to link internal dose metrics to external exposure scenarios, providing a more comprehensive understanding of the dose-response relationship. clinmedjournals.org Such models could also be used to extrapolate findings across different doses and routes of exposure, potentially reducing the number of animal studies required. europa.eu
Toxicodynamic Interactions at the Molecular and Cellular Level (excluding direct human effects)
Toxicodynamics describes the interaction of a substance with its biological target at the molecular level, leading to an adverse effect. nih.gov For carcinogenic N-nitrosamines, the mechanism of action is generally understood to involve metabolic activation and subsequent damage to DNA. hesiglobal.org
It is widely accepted that compounds like this compound require metabolic activation to exert their carcinogenic effects. hesiglobal.orgepa.gov This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. hesiglobal.org The proposed mechanism involves the α-hydroxylation of the ethyl group, leading to the formation of a highly reactive electrophilic intermediate, an ethyldiazonium ion. hesiglobal.org
This reactive intermediate can then covalently bind to nucleophilic sites on cellular macromolecules, most critically, DNA. hesiglobal.orgepa.gov The formation of these DNA adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations. nih.govwikipedia.org The accumulation of mutations in critical genes that control cell growth and division (i.e., proto-oncogenes and tumor suppressor genes) is a key event in the initiation of cancer. wikipedia.org While specific DNA adducts for this compound have not been reported, the formation of O6-ethylguanine is a common and potent pro-mutagenic lesion caused by similar ethylating nitrosamines. epa.gov The potent carcinogenicity of this compound observed in the respiratory and digestive tracts of hamsters is consistent with this mechanism of action. nih.govnih.gov
Structure Activity Relationship Sar and Computational Modeling of Vinylethylnitrosamine
Quantitative Structure-Activity Relationship (QSAR) Models for Vinylethylnitrosamine and Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. spu.edu.syijpsr.com For nitrosamines, these models are primarily used to predict carcinogenic and mutagenic potential, providing a means to fill data gaps without conducting lengthy and resource-intensive animal studies. usp.orgalquds.edu
The carcinogenic potency of N-nitrosamines is largely dependent on their metabolic activation to alkylating agents, a process heavily influenced by their molecular structure. QSAR models have identified several key structural features that correlate with carcinogenic potency.
The metabolic activation of nitrosamines is believed to be a critical rate-limiting step, initiated by the hydroxylation of the α-carbon atom by cytochrome P450 (CYP) enzymes. chemrxiv.org Therefore, the presence and nature of α-hydrogens are paramount. Models like the Carcinogenic Potency Categorization Approach (CPCA) use the number and distribution of α-hydrogens, along with other activating and deactivating structural features, to predict carcinogenic potency. fda.gov In this compound, the α-carbons are the CH2 group of the ethyl moiety and the CH group of the vinyl moiety.
Other structural attributes that influence potency include:
Steric hindrance: Bulky substituents near the α-carbon can hinder enzymatic hydroxylation, generally reducing potency.
Electronic effects: Electron-withdrawing or -donating groups can influence the stability of the intermediate carbocations formed after hydroxylation, thereby affecting their reactivity towards DNA.
Lipophilicity: A compound's ability to cross cell membranes to reach metabolic enzymes is a factor, often quantified as logP. nih.gov
QSAR models integrate these features to classify nitrosamines or predict their tumorigenic dose rate (TD50). alquds.edumdpi.com For this compound, the presence of the vinyl group introduces an additional site of potential metabolic activation (epoxidation) alongside the α-hydroxylation pathway, a feature that complexifies simple QSAR predictions but is crucial for understanding its specific biological activity.
Table 1: Key Structural Descriptors in Nitrosamine (B1359907) QSAR Models This table is a representative summary of descriptors used in various QSAR models for nitrosamines and is not exhaustive.
| Descriptor Category | Specific Feature Example | Influence on Carcinogenic Potency |
|---|---|---|
| Topological | Number of α-hydrogens | Generally, presence is required for activation; potency can vary with number and position. |
| Molecular Weight | Influences transport and distribution. | |
| Branching Index | Steric hindrance at α-positions can decrease potency. | |
| Electronic | Hammett constants (σ) | Electron-donating groups may stabilize intermediates, affecting reactivity. |
| Dipole Moment | Relates to the polarity and interaction with enzyme active sites. | |
| Physicochemical | Lipophilicity (logP) | Affects membrane permeability and access to metabolic enzymes. nih.gov |
Predictive models for genotoxicity and mutagenicity are essential components of risk assessment under guidelines like ICH M7. fraunhofer.de N-nitrosamines are classified as a "cohort of concern" due to their high mutagenic potential. fraunhofer.denih.gov Computational tools and in vitro assays are used to predict these effects.
In Silico Models: Software platforms use SAR and QSAR principles to provide initial hazard identification. tandfonline.com These tools analyze a query structure like this compound against databases of known mutagens and carcinogens to predict its potential activity. They can identify structural alerts, such as the N-nitroso group itself, that are associated with mutagenicity. tandfonline.com
In Vitro Assays: The bacterial reverse mutation assay, or Ames test, is a key method for evaluating the mutagenic potential of nitrosamines. nih.gov However, the sensitivity of the Ames test for this class of compounds can be highly dependent on the experimental conditions, such as the choice of bacterial strain (e.g., Salmonella typhimurium TA100) and the metabolic activation system (e.g., hamster liver S9 fraction), which provides the necessary CYP enzymes. nih.govresearchgate.net Other assays, like the in vitro comet assay in primary hepatocytes, are also being evaluated to better predict in vivo genotoxicity and mutagenicity. fraunhofer.deusp.org For this compound, these tests would require metabolic activation to convert the parent compound into its DNA-reactive form.
Computational Chemistry and Molecular Docking Studies
Computational chemistry provides a molecular-level view of the processes that lead to nitrosamine-induced carcinogenicity. escholarship.org These methods can model reaction pathways and the interactions between molecules, offering insights that are difficult to obtain through experimental means alone. weizmann.ac.il
The primary mechanism for the metabolic activation of many carcinogenic nitrosamines is the enzymatic hydroxylation of a carbon atom adjacent to the nitroso group (the α-carbon). chemrxiv.org Computational methods, including quantum mechanics (QM), are used to model this critical step. usp.org
The process for a compound like this compound involves:
Binding to CYP Enzyme: The nitrosamine enters the active site of a metabolizing enzyme, typically a member of the Cytochrome P450 superfamily (e.g., CYP2E1). nih.gov
α-Hydroxylation: The enzyme catalyzes the transfer of an oxygen atom to an α-carbon on either the ethyl or the vinyl substituent. Computational models can predict which site is more susceptible to hydroxylation by calculating the activation energies for each pathway. chemrxiv.orgnih.gov
Spontaneous Decomposition: The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. This decomposition leads to the formation of a diazonium ion.
Formation of Reactive Species: The diazonium ion is a highly reactive electrophile that can then alkylate cellular macromolecules. In the case of this compound, this would lead to the formation of an ethylating agent or a vinylating agent.
Quantum mechanical models can elucidate the electronic structure of the transition states and intermediates, helping to understand the reactivity and stability of the species formed during metabolism. usp.org This is particularly important for this compound, where the vinyl group offers an alternative metabolic pathway via epoxidation across the double bond, which can also produce a reactive, DNA-damaging species.
Table 2: Computationally Modeled Steps of Nitrosamine Metabolic Activation
| Step | Description | Computational Method |
|---|---|---|
| 1. Enzyme Binding | Docking of the nitrosamine into the active site of a CYP450 enzyme model. | Molecular Docking |
| 2. Hydrogen Abstraction | The enzyme's activated oxygen species abstracts a hydrogen atom from the α-carbon. | Quantum Mechanics (QM), QM/MM |
| 3. Hydroxyl Radical Rebound | The resulting carbon radical recombines with the enzyme-bound hydroxyl radical. | QM, QM/MM |
| 4. Decomposition | The unstable α-hydroxynitrosamine breaks down to form an aldehyde and an alkyldiazonium ion. | QM, Molecular Dynamics |
Biological macromolecules are the primary targets of the reactive metabolites generated from nitrosamines. nih.govresearchgate.net The interaction with these targets, particularly DNA, is the initiating event in chemical carcinogenesis.
Interaction with DNA: Molecular docking is a computational technique used to predict how a ligand (the reactive nitrosamine metabolite) binds to a receptor (a DNA strand). nih.govsemanticscholar.org The alkyldiazonium ions generated from this compound metabolism are strong electrophiles that can form covalent adducts with nucleophilic sites on DNA bases, such as the N7 and O6 positions of guanine (B1146940). nih.gov Docking studies can model these interactions, predicting the preferred binding sites and the stability of the resulting DNA adducts. mdpi.commdpi.com These simulations help visualize how the metabolite fits into the major or minor groove of the DNA helix before forming a covalent bond. semanticscholar.orgnih.gov
Interaction with Enzymes: Besides the metabolizing CYP enzymes, nitrosamines or their metabolites could potentially interact with other proteins. nih.gov While DNA is the critical target for mutagenicity, interactions with proteins, such as DNA repair enzymes, can also influence the ultimate biological outcome. Docking and molecular dynamics simulations can be used to study these interactions and predict their potential functional consequences. nih.gov
Mechanistic Insights from SAR Studies
Structure-Activity Relationship (SAR) studies provide fundamental insights into the mechanisms of nitrosamine carcinogenicity by systematically linking chemical structure to biological effect. catalysis.blogresearchgate.net Unlike QSAR, which is quantitative, SAR provides a more qualitative understanding. ijpsr.compharmacologymentor.com
For this compound, SAR studies, when compared with analogues, would highlight several key mechanistic points:
Role of α-Hydroxylation: Comparing the activity of this compound to analogues lacking α-hydrogens would confirm the critical role of this metabolic activation pathway. The carcinogenic activity of nitrosamines is generally dependent on their ability to be metabolized to these reactive alkylating agents. chemrxiv.org
Influence of Alkyl/Alkenyl Group: By comparing the potency of this compound to other nitrosamines like N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA), SAR helps elucidate how the nature of the alkyl/alkenyl group affects metabolism and reactivity. nih.gov The vinyl group in this compound is a significant structural feature, as it is both a target for α-hydroxylation and for epoxidation, potentially leading to different types of DNA adducts and toxicological outcomes compared to a simple alkyl group.
Metabolic Competition: The presence of two different substituents (vinyl and ethyl) creates a scenario of metabolic competition. SAR principles suggest that the relative rates of metabolism at the vinyl versus the ethyl group will determine the primary type of reactive species formed and, consequently, the ultimate carcinogenic potency and organ specificity. nih.gov
In essence, SAR provides a framework for understanding how the specific structural components of this compound—the N-nitroso functional group, the ethyl group, and the vinyl group—each contribute to its biological activity through the interconnected processes of metabolic activation and interaction with cellular macromolecules. azolifesciences.com
Research Gaps, Challenges, and Future Directions in Vinylethylnitrosamine Studies
Unresolved Questions in Metabolic Pathways and Adduct Formation
The carcinogenicity of most nitrosamines, including likely VEN, is dependent on metabolic activation. researchgate.net This process is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the α-hydroxylation of the nitrosamine (B1359907), a crucial rate-limiting step in its activation. acs.orgacs.org This leads to the formation of unstable intermediates that decompose into highly reactive electrophilic diazonium ions, which can then form DNA adducts. researchgate.netoup.com If these adducts are not repaired, they can lead to mutations and potentially initiate carcinogenesis. researchgate.net
Key unresolved questions for vinylethylnitrosamine include:
Specific CYP Isoforms: While CYP enzymes are known to be involved, the specific isoforms responsible for the metabolic activation of VEN have not been fully elucidated. Identifying these enzymes is critical for understanding inter-individual and inter-species differences in susceptibility.
Complete Metabolic Map: The full metabolic pathway of VEN, including competing deactivation pathways, is not completely understood. Deactivation reactions, such as the formation of a water adduct and a resulting alcohol, can compete with the formation of DNA-reactive species. frontiersin.org A comprehensive map would clarify the balance between activation and detoxification.
Adduct Profile and Regiochemistry: The precise chemical structures of the DNA adducts formed by VEN are not fully characterized. The site of alkylation on DNA bases (e.g., O⁶-guanine versus N7-guanine) is a critical determinant of mutagenic potential. oup.comoup.com The complexity of the alkylating agent can shift the reaction from N7- to the more mutagenic O⁶-alkylation. oup.com Research is needed to determine the specific profile of VEN-induced DNA adducts and their relative abundance in target tissues.
Role of Non-Hydroxylation Pathways: While α-hydroxylation is a primary activation pathway, the potential role of other metabolic routes in the carcinogenicity of VEN remains an open question. acs.org
Future research should focus on utilizing advanced techniques to probe these questions. Studies employing recombinant human CYP enzymes could pinpoint the specific isoforms involved in VEN metabolism. Furthermore, sophisticated mass spectrometry methods can be used to identify and quantify the full spectrum of metabolites and DNA adducts in target tissues.
Advancements in High-Throughput Analytical Methodologies for Trace Analysis
The detection and quantification of nitrosamines like VEN at trace levels present significant analytical challenges. nih.gov This is particularly relevant in complex matrices such as biological tissues, food, and pharmaceutical products, where these compounds can occur as contaminants. nih.govsciex.com The need for sensitive and reliable analytical methods is driven by the high carcinogenic potency of this class of compounds. sartorius.com
Current challenges in the trace analysis of nitrosamines, applicable to VEN, are summarized in the table below.
| Challenge | Description | Potential Solution | Citation |
| Sensitivity | Achieving the low limits of detection (LOD) required by regulatory bodies, often at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. | Use of highly sensitive mass spectrometry techniques like triple quadrupole MS (MS/MS) or high-resolution mass spectrometry (HRMS). | sartorius.com, anchem.pl |
| Matrix Interference | Co-eluting substances from the sample matrix can interfere with the analyte signal, leading to ion suppression or enhancement and affecting accuracy. | Advanced sample preparation techniques (e.g., solid-phase extraction), improved chromatographic separation, and the use of accurate mass techniques to distinguish analytes from interferences. | sartorius.com, sciex.com |
| Selectivity | Distinguishing the target nitrosamine from structurally similar compounds to avoid false positive results. | High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) provide high selectivity. | anchem.pl |
| Analyte Volatility & Stability | Small, volatile nitrosamines can be lost during sample preparation steps involving evaporation. In-situ formation during analysis is also a concern. | Careful control of sample preparation conditions, such as temperature, and using techniques like headspace gas chromatography (HS-GC) that minimize sample manipulation. | sciex.com, sartorius.com |
| High-Throughput Needs | The need to screen a large number of samples quickly and efficiently, for instance, in pharmaceutical quality control or environmental monitoring. | Development of novel, rapid analysis systems like the Echo® MS, which uses acoustic droplet ejection for ultra-fast sample introduction, and automation of sample preparation. | technologynetworks.com |
Future advancements should focus on the development and validation of robust, high-throughput screening methods. nih.gov Innovations in ambient ionization mass spectrometry and the integration of automated sample preparation workflows are promising avenues. technologynetworks.com These technologies could enable more widespread and efficient monitoring of VEN and other nitrosamines in various matrices, ensuring better risk management.
Refinement of In Vitro and In Vivo Models for Mechanistic Elucidation
Both in vitro (cell-based) and in vivo (animal) models are essential for studying the carcinogenicity of chemicals like VEN. liveonbiolabs.comresearchgate.net In vivo studies provide data on effects within a whole, living organism, while in vitro models are crucial for investigating specific molecular and cellular mechanisms in a controlled environment. liveonbiolabs.comfacellitate.com
Studies have used Syrian golden hamsters to investigate the carcinogenic effects of VEN, demonstrating that it primarily targets the respiratory tract and can act as a transplacental carcinogen. researchgate.netresearchgate.net However, there is a need to refine these models to better understand the underlying mechanisms and improve their predictive value for human health.
| Model Type | Current Use & Limitations | Future Refinements | Citation |
| In Vivo (Animal Models) | Carcinogenicity bioassays (e.g., in rats, hamsters) establish causal links between exposure and cancer. However, they are time-consuming, expensive, and raise ethical concerns. Differences in metabolism between rodents and humans can limit direct extrapolation. | Development of genetically engineered mouse models (GEMMs) that better replicate human genetic susceptibilities. Use of humanized mouse models with human liver enzymes to better simulate human metabolism. Combining carcinogen exposure with GEMMs to study gene-environment interactions. | nih.gov, fda.gov |
| In Vitro (Cell Culture) | Used for high-throughput screening and mechanistic studies (e.g., genotoxicity, metabolic pathways). Traditional 2D cell cultures often lack the complexity of native tissue architecture and cell-cell interactions. | Development of 3D organoid and "organ-on-a-chip" models that more accurately mimic the structure and function of human organs (e.g., liver, lung). Use of patient-derived cells for personalized medicine applications. Co-culture systems that include different cell types to model tissue-level responses. | facellitate.com, openaccessjournals.com |
A key challenge is bridging the gap between in vitro findings and in vivo outcomes. nih.gov Future research should focus on the integrated use of both model types. For example, mechanistic insights gained from advanced in vitro systems like lung organoids could be validated in targeted in vivo studies. This integrated approach will provide a more complete picture of VEN's carcinogenic process and reduce reliance on traditional animal testing. liveonbiolabs.com
Integration of Omics Technologies (Genomics, Proteomics) in Carcinogenesis Research
Omics technologies, which allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics), offer powerful tools to unravel the complex mechanisms of carcinogenesis. nih.gov Applying these technologies to VEN research could provide unprecedented insight into its mode of action.
Genomics and Transcriptomics: Whole-genome sequencing can identify the specific mutational signatures induced by VEN, providing a fingerprint of the DNA damage it causes. biorxiv.org Transcriptomics, the study of gene expression, can reveal which cellular pathways are perturbed following VEN exposure. Studies on other N-nitroso compounds (NOCs) have linked their exposure to modifications in pathways related to the cell cycle, apoptosis, immune response, and DNA repair. nih.gov Similar studies on VEN could identify key genes and pathways involved in its carcinogenicity, such as FBXW7, Caspase 2, and MGMT. nih.gov
Proteomics: Proteomics can identify changes in protein expression and post-translational modifications in response to VEN exposure. This can help to identify protein biomarkers of exposure or effect and provide a deeper understanding of the cellular response to VEN-induced damage.
Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites in a biological sample. In the context of VEN, it could be used to precisely map its metabolic fate, identify novel metabolites, and uncover metabolic disruptions in target cells that contribute to cancer development. oup.com For example, studies on other nitrosamines have shown significant enrichment of lipid metabolism in early preneoplastic changes. oup.com
The integration of these multi-omics datasets presents a significant future direction. A systems biology approach, combining genomic, proteomic, and metabolomic data, could lead to the construction of comprehensive models of VEN-induced carcinogenesis, from initial metabolic activation to tumor formation.
Predictive Toxicology and Risk Assessment Methodologies (Research-based, non-human clinical)
Given the time and resources required for traditional animal carcinogenicity studies, there is a growing need for predictive toxicology methods to assess the risk of data-poor chemicals like many nitrosamines. acs.orgnih.gov These approaches use computational models to forecast the potential toxicity of a substance based on its chemical structure and other properties. numberanalytics.com
Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. inotiv.com For nitrosamines, QSAR can be used to predict carcinogenic potency based on structural features. nih.gov Developing and validating robust QSAR models that include VEN and other structurally diverse nitrosamines is a key research goal. acs.org
Read-Across: This approach involves using data from a well-studied chemical (a surrogate) to predict the properties of a structurally similar, data-poor chemical. frontiersin.org The challenge lies in scientifically justifying the selection of an appropriate surrogate for VEN.
Mechanistic and Systems Biology Modeling: Advanced computational models are being developed that incorporate mechanistic information. Quantum chemical calculations can model the chemical reactions involved in metabolic activation and DNA alkylation, providing insights into the balance between detoxification and the formation of DNA adducts. oup.comfrontiersin.org Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion of VEN, helping to extrapolate findings from in vitro systems and animal models to predict potential human internal exposures. inotiv.com
The future of risk assessment for compounds like VEN lies in the integration of these predictive models with high-throughput experimental data. gradientcorp.com This "21st Century Toxicology" approach aims to move away from a heavy reliance on animal testing towards a more mechanistic, human-relevant, and efficient paradigm for chemical safety assessment. toxicology.org
Emerging Contaminant Framework and Future Research Trajectories
Emerging contaminants (ECs) are substances that are not commonly monitored but have the potential to enter the environment and cause adverse ecological or human health effects. wisconsin.gov While nitrosamines have been known carcinogens for a long time, specific compounds like VEN can be considered within an EC framework when they are identified as new impurities in products or as previously unmonitored environmental pollutants. mdpi.comresearchgate.net
Future research trajectories for this compound, guided by the principles of emerging contaminant assessment, should include:
Source Identification and Environmental Fate: Research is needed to identify potential sources of VEN contamination and to understand its persistence, transport, and transformation in environmental systems like water and soil. mdpi.com
Development of Advanced Monitoring Programs: Leveraging the high-throughput analytical methods discussed previously, monitoring programs can be established to determine the prevalence of VEN in consumer products, food, and the environment.
Biomarker Discovery and Application: Integrating omics technologies to discover and validate specific biomarkers of VEN exposure or early biological effect in accessible human samples (e.g., blood, urine) would be invaluable for molecular epidemiology studies. acs.org
Comprehensive Mechanistic Investigation: A concerted effort using advanced in vitro models, targeted in vivo studies, and computational toxicology is required to fully elucidate the adverse outcome pathway (AOP) for VEN-induced cancer. This involves mapping the entire sequence of events from the initial molecular interaction to the final adverse outcome.
By addressing these research gaps, the scientific community can build a more complete understanding of the risks associated with this compound and develop more effective strategies for mitigation and prevention.
Q & A
Q. What are the recommended analytical methods for detecting Vinylethylnitrosamine in experimental samples?
To detect this compound, researchers should prioritize validated methods such as GC-MS (Gas Chromatography-Mass Spectrometry) or LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) . These techniques address selectivity challenges by distinguishing co-eluting compounds (e.g., dimethylformamide interference with NDMA) and achieving sensitivity at ppm levels . For compliance with regulatory standards, methods should include:
- Sample preparation protocols to avoid in situ nitrosamine formation (e.g., using nitrosation inhibitors).
- Matrix-specific validation to account for recovery issues caused by complex biological or synthetic matrices .
Q. Example Table: Comparison of Analytical Methods
| Method | Sensitivity (LOD) | Selectivity | Suitable Matrices |
|---|---|---|---|
| GC-MS | 0.1 ppb | High | Organic solvents, APIs |
| LC-HRMS | 0.05 ppb | Very High | Biological fluids, water |
| GC-NPD | 1 ppb | Moderate | Polymers, cosmetics |
Q. How can researchers minimize contamination during this compound sample preparation?
Key strategies include:
- Using nitrosamine-free consumables (e.g., gloves, membranes, solvents) to prevent cross-contamination.
- Implementing blank controls at every preparation step to monitor background levels.
- Avoiding secondary or tertiary amines in reaction vessels, as residual amines can react with nitrosating agents during analysis .
Advanced Research Questions
Q. What experimental designs address the risk of in situ this compound formation during metabolic studies?
To control unintended nitrosamine synthesis:
- Use isotopic labeling (e.g., ¹⁵N-labeled precursors) to trace metabolic pathways and distinguish endogenous vs. exogenous sources .
- Employ pH-controlled in vitro models (e.g., simulated gastric fluid) to replicate physiological conditions where nitrosation occurs.
- Validate results with dual analytical platforms (e.g., LC-HRMS and GC-MS) to confirm specificity .
Q. How should researchers resolve contradictions in carcinogenicity data for this compound?
Contradictions often arise from variations in dose-response models or species-specific metabolic activation . To address this:
- Conduct comparative genomic studies to identify metabolic enzymes (e.g., CYP450 isoforms) responsible for bioactivation across models.
- Apply benchmark dose modeling to reconcile low-dose vs. high-dose toxicity data .
- Use 3D cell cultures or organoids to better mimic human tissue responses compared to traditional rodent models .
Q. What methodologies optimize the synthesis of this compound for mechanistic studies?
For reproducible synthesis:
- Control nitrosating agents : Replace sodium nitrite with alternatives like alkyl nitrites to reduce side reactions.
- Monitor reaction kinetics using in situ FTIR spectroscopy to track intermediate formation.
- Purify products via preparative HPLC with post-synthesis stability testing under inert atmospheres to prevent degradation .
Methodological Frameworks
How to formulate a rigorous research question for studying this compound’s environmental persistence?
Apply the FINER criteria :
- Feasible : Ensure access to advanced mass spectrometry facilities.
- Novel : Focus on understudied degradation pathways (e.g., photolysis in aquatic systems).
- Ethical : Adhere to guidelines for handling carcinogens (e.g., OSHA/NIOSH standards).
- Relevant : Link findings to regulatory thresholds for environmental nitrosamines .
Q. What strategies enhance literature reviews on this compound’s toxicological profile?
- Categorize sources into conceptual buckets :
- Mechanistic studies (DNA adduct formation).
- Epidemiological data (occupational exposure cases).
- Analytical method advancements.
- Use citation tracing to identify seminal papers and conflicting hypotheses .
Data Analysis & Reporting
Q. How should researchers present conflicting data on this compound’s mutagenicity?
- Use meta-analysis tools (e.g., RevMan) to aggregate data from disparate studies, weighting results by sample size and methodological rigor.
- Highlight confounding variables (e.g., concurrent exposure to other carcinogens) in discussion sections .
- Provide transparent supplemental data (e.g., raw chromatograms, statistical code) for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
